Domperidone-d4 is a deuterated form of the drug domperidone, which is primarily used as an antiemetic and a peripheral dopamine receptor antagonist. It is particularly effective in treating gastrointestinal disorders, including nausea and vomiting. The compound aids in enhancing gastrointestinal motility and is also used in research settings to study dopaminergic mechanisms. Domperidone was first synthesized in 1974 and has since been utilized for various therapeutic applications, although its use as a medication is not approved in the United States due to safety concerns regarding cardiac side effects .
The synthesis of domperidone-d4 involves several key steps that can be categorized into the preparation of intermediates and the final coupling reaction. The primary synthetic routes include:
The synthetic process typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. The use of deuterated solvents during synthesis can facilitate the incorporation of deuterium into specific positions on the molecule.
The molecular formula for domperidone-d4 is , where deuterium atoms replace certain hydrogen atoms in the original structure of domperidone. The IUPAC name for domperidone is 5-chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one.
Key structural data includes:
Domperidone-d4 undergoes similar chemical reactions as its parent compound due to its structural similarities. Key reactions include:
The reactions typically involve catalysts and specific conditions that promote desired pathways while minimizing by-products. Monitoring these reactions often employs techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to ensure purity and yield.
Domperidone-d4 acts primarily as an antagonist at dopamine D2 receptors located in the gastrointestinal tract. By blocking these receptors, it enhances gastric motility and accelerates gastric emptying:
Research indicates that this mechanism contributes significantly to its therapeutic effects in treating dyspepsia and other gastrointestinal disorders.
Domperidone-d4 has several scientific uses:
Domperidone-d4 is a selectively deuterated analogue of the dopamine D2/D3 receptor antagonist domperidone, where four hydrogen atoms (protium; ¹H) are replaced by deuterium (²H or D) at specific molecular positions. This isotopic substitution occurs primarily at the ortho- and meta-positions of the piperidine ring (C₂ and C₃ atoms), as confirmed in patent EP3644995A1 [1]. The molecular formula shifts from C₂₂H₂₄ClN₅O₂ (non-deuterated domperidone) to C₂₂H₂₀D₄ClN₅O₂, increasing the molecular mass from 541.98 g/mol to 546.02 g/mol [1] [5].
The deuteration pattern induces subtle but measurable changes in molecular vibrations, evidenced by characteristic infrared (IR) spectral shifts:
Table 1: Isotopic Labeling Sites in Domperidone-d4
Molecular Position | Atom Type Replaced | Isotopic Effect | Analytical Signature |
---|---|---|---|
Piperidine ring (ortho/meta) | ²H (4 atoms) | Mass increase +4 Da | MS: m/z 546.02 (M+H⁺) |
Benzimidazole ring | ¹H (unaltered) | N/A | NMR: Unchanged aromatic peaks |
Carbonyl groups | ¹H (unaltered) | N/A | IR: 1,680 cm⁻¹ (C=O stretch) |
Deuterium incorporation is confirmed via high-resolution mass spectrometry (HRMS), showing the +4 Da mass shift, and ²H-NMR spectroscopy, which verifies regioselective labeling without isotopic scrambling [1] [5].
Deuteration alters key physicochemical and pharmacological properties while maintaining the parent compound’s receptor binding profile:
Table 2: Key Comparative Properties of Domperidone and Domperidone-d4
Property | Non-Deuterated Domperidone | Domperidone-d4 | Change (%) |
---|---|---|---|
Molecular Weight | 541.98 g/mol | 546.02 g/mol | +0.74% |
CYP3A4-mediated Metabolism Rate | 100% (reference) | 60% | -40% |
Plasma Half-life (rat) | 3.2 h | 5.8 h | +81% |
D2 Receptor Kᵢ | 1.4 nM | 1.5 nM | +7% |
logP (octanol/water) | 2.99 | 3.00 | +0.3% |
The primary advantage of deuteration is the attenuation of first-pass metabolism, potentially enhancing oral bioavailability without modifying the pharmacodynamic target engagement [1] [8].
Synthesis of Domperidone-d4 employs regioselective deuteration strategies to ensure high isotopic purity (>98%):
Critical challenges include:
Table 3: Comparison of Domperidone-d4 Synthesis Methods
Method | Deuteration Efficiency | Isotopic Purity | Key Advantage |
---|---|---|---|
Catalytic H/D Exchange | 85–92% per site | 95–97% | Single-step, uses parent compound |
Building Block Approach | >98% | 98–99% | Higher regioselectivity |
Reductive Deuteration | 90–95% | 96–98% | Compatible with halide precursors |
These pathways enable kilogram-scale production with environmental benefits, including reduced solvent waste via immobilized catalysts [4] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0